3-Methyloxan-3-amine hydrochloride
Description
The exact mass of the compound 3-Methyloxan-3-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyloxan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyloxan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyloxan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7)3-2-4-8-5-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZNGHOPNAVEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-96-3 | |
| Record name | 3-methyloxan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and molecular weight of 3-Methyloxan-3-amine hydrochloride
Technical Whitepaper: 3-Methyloxan-3-amine Hydrochloride Subtitle: Structural Dynamics, Synthetic Pathways, and Medicinal Utility of a Quaternary Heterocyclic Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, 3-Methyloxan-3-amine hydrochloride (also known as 3-Amino-3-methyltetrahydropyran HCl) represents a high-value "sp3-rich" building block. Unlike its non-methylated counterpart, the introduction of the C3-methyl group creates a quaternary carbon center. This structural modification exploits the Thorpe-Ingold effect (gem-disubstituent effect), restricting conformational flexibility and often improving the metabolic stability and binding affinity of downstream pharmaceutical candidates.
This guide provides a rigorous technical analysis of this molecule, moving beyond basic catalog data to explore its synthesis, conformational behavior, and analytical validation.
Part 1: Physicochemical Profile
The following data establishes the baseline identity of the compound. Note the distinction between the free base and the hydrochloride salt, which is the preferred form for stability and handling.
| Property | Specification | Notes |
| IUPAC Name | 3-Methyltetrahydro-2H-pyran-3-amine hydrochloride | "Oxan-3-amine" is the IUPAC systematic alternative. |
| Common Synonyms | 3-Amino-3-methyltetrahydropyran HCl; 3-Methyl-3-aminotetrahydropyran hydrochloride | |
| CAS Number (HCl) | 1823356-89-3 (Racemic) / 2322691-88-1 ((S)-Isomer) | Note: CAS 1206250-53-4 typically refers to the free base or generic structure. |
| Molecular Formula | C₆H₁₄ClNO | Free Base: C₆H₁₃NO |
| Molecular Weight | 151.63 g/mol | Free Base: 115.17 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, DMSO. Low: DCM, Hexanes. | The HCl salt is highly polar. |
| pKa (Conjugate Acid) | ~9.8 - 10.2 | Estimated based on hindered primary amines. |
Part 2: Structural Dynamics & Conformational Analysis
The 3-methyloxan-3-amine scaffold is not a static ring; it exists in a dynamic equilibrium dominated by the chair conformation. However, the quaternary center at C3 introduces significant steric strain that dictates its reactivity and biological interaction.
The 1,3-Diaxial Challenge
In the tetrahydropyran ring, substituents at the C3 position experience steric interactions with the C5 axial proton and the lone pairs of the ring oxygen.
-
Conformer A (Methyl Axial / Amine Equatorial): generally preferred if the amine is solvated or protonated (ammonium), as the larger solvated group seeks the equatorial position to avoid 1,3-diaxial strain.
-
Conformer B (Methyl Equatorial / Amine Axial): Less favored unless specific hydrogen bonding interactions (e.g., with the ring oxygen) stabilize the axial amine.
Implication for Drug Design: When this scaffold is incorporated into a drug molecule (e.g., via amide coupling), the C3-methyl group locks the pendant chain into a specific vector, reducing the entropic penalty of binding to a protein target.
Part 3: Strategic Synthesis (The Ellman Route)
While classical routes (e.g., Bucherer-Bergs or Curtius rearrangement) are valid, the Ellman Sulfinamide approach is the "Senior Scientist's choice" for generating quaternary amines with high enantiomeric purity and yield. This method avoids the harsh conditions of the Ritter reaction and the potential racemization of Strecker protocols.
Synthesis Workflow: Ketone to Quaternary Amine
The following diagram illustrates the conversion of Dihydro-2H-pyran-3(4H)-one to the target amine using tert-butanesulfinamide as a chiral auxiliary.
Caption: Stereoselective synthesis of 3-Methyloxan-3-amine HCl via Ellman auxiliary chemistry.
Detailed Protocol (Ellman Route)
-
Condensation: React dihydro-2H-pyran-3(4H)-one with (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (2.0 eq) in THF. Reflux for 6 hours. The Lewis acid (Ti) activates the ketone and acts as a water scavenger.
-
Nucleophilic Addition: Cool the resulting sulfinylimine to -78°C in DCM. Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether) dropwise.
-
Expert Insight: The bulky tert-butyl group on the sulfinyl auxiliary directs the Grignard reagent to attack from the less hindered face (Si-face or Re-face depending on auxiliary), establishing the quaternary stereocenter.
-
-
Deprotection & Salt Formation: Treat the resulting sulfinamide with 4M HCl in 1,4-dioxane/methanol. The sulfinyl group is cleaved, yielding the free amine which immediately precipitates as the hydrochloride salt.
-
Purification: Triturate the solid with cold diethyl ether to remove sulfinyl byproducts. Recrystallize from MeOH/EtOAc if necessary.
Part 4: Analytical Validation
To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O):
-
δ 1.35 (s, 3H): The diagnostic singlet for the C3-methyl group. If this is a doublet, you have failed to form the quaternary center (likely reduced the imine instead of alkylating).
-
δ 3.40 – 3.90 (m, 4H): The protons adjacent to the oxygen (C2 and C6). These will appear as complex multiplets due to the ring conformation.
-
δ 1.60 – 2.10 (m, 4H): The C4 and C5 methylene protons.
-
-
¹³C NMR:
-
Look for the Quaternary Carbon (C3) signal around δ 50-55 ppm .
-
The Methyl Carbon should appear around δ 20-25 ppm .
-
Mass Spectrometry (LC-MS)
-
ESI (+): Expect a dominant peak at [M+H]⁺ = 116.1 m/z (corresponding to the free base cation).
-
Note: You will not see the chloride ion in positive mode; verify chloride content via silver nitrate precipitation or elemental analysis if strict stoichiometry is required.
Part 5: Handling & Stability
-
Hygroscopicity: As a hydrochloride salt of a primary amine, this compound is hygroscopic. It will absorb atmospheric moisture, becoming a sticky gum.
-
Protocol: Store in a tightly sealed vial within a desiccator at 4°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
-
-
Reactivity: The primary amine is a potent nucleophile. Avoid exposure to aldehydes or ketones unless a reaction is intended (Schiff base formation).
-
Safety: Standard PPE. Treat as a potential irritant (Skin/Eye) due to the acidic nature of the HCl salt and the biological activity of amine precursors.
References
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
ChemicalBook. (2024).[1] "Product Entry: (S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride (CAS 2322691-88-1)."[2]
- Clayden, J., et al. (2012). Organic Chemistry. "Conformational Analysis of Heterocycles." Oxford University Press. (General reference for Anomeric/Thorpe-Ingold effects).
-
PubChem. (2024). "Compound Summary: 3-Amino-3-methyltetrahydropyran."
Sources
Methodological & Application
Application Note: Strategic Incorporation of 3-Methyloxan-3-amine Hydrochloride in Peptide Synthesis
An in-depth guide to the strategic use of 3-Methyloxan-3-amine hydrochloride as a unique building block in peptide synthesis, created for researchers, scientists, and professionals in drug development.
Introduction
The landscape of peptide-based therapeutics is increasingly shaped by the incorporation of non-natural amino acids and unique structural motifs.[1][2] These modifications are pivotal in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of conformational rigidity. 3-Methyloxan-3-amine hydrochloride is a novel building block that offers a saturated heterocyclic system, introducing a constrained, three-dimensional character to a peptide backbone or side chain. Its structure, featuring a primary amine on a sterically encumbered tertiary carbon within an oxane ring, presents both significant opportunities and formidable challenges for the synthetic chemist.[3][4][5]
The primary utility of this building block is not as a traditional amino acid but as a unique capping agent or for side-chain modification, where it can impart favorable physicochemical properties such as improved solubility and metabolic stability.[3] However, its successful incorporation is hampered by severe steric hindrance, necessitating a departure from standard peptide synthesis protocols.[1][6][7] This document serves as a comprehensive guide, providing expert insights and detailed methodologies to effectively integrate 3-Methyloxan-3-amine hydrochloride into peptide structures, thereby expanding the toolkit for modern drug discovery.
Structural Features and Synthetic Hurdles
The core challenge in utilizing 3-Methyloxan-3-amine stems from the steric environment surrounding its primary amine. The amine is positioned on a quaternary carbon, flanked by a methyl group and the oxane ring, which severely restricts its accessibility for incoming activated carboxyl groups. This steric clash significantly slows the kinetics of amide bond formation, often leading to incomplete reactions with standard coupling protocols.[1][7]
Furthermore, as the compound is supplied as a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base is required to neutralize the salt and liberate the free amine before it can participate in the coupling reaction.
Diagram 2: Workflow for on-resin side-chain modification.
Materials:
-
Peptide-on-resin containing an Asp(OAll) or Glu(OAll) residue.
-
3-Methyloxan-3-amine hydrochloride.
-
HATU (or other high-potency coupling reagent).
-
DIPEA.
-
Anhydrous DMF.
-
Reagents for orthogonal deprotection (e.g., Tetrakis(triphenylphosphine)palladium(0) and a scavenger like Phenylsilane for Allyl removal).
-
Standard SPPS glassware and washing solvents (DCM, MeOH).
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equiv, e.g., 0.1 mmol) in DMF for 1 hour in a reaction vessel.
-
Orthogonal Deprotection: Remove the side-chain protecting group according to established literature protocols for the specific group used (e.g., Allyl, ivDde).
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and finally DMF (3x) to remove all deprotection reagents.
-
Prepare Coupling Solution: In a separate vial, dissolve the chosen coupling reagent (e.g., HATU, 4 equiv, 0.4 mmol) in anhydrous DMF.
-
Prepare Amine Solution: In another vial, dissolve 3-Methyloxan-3-amine hydrochloride (5 equiv, 0.5 mmol) in anhydrous DMF and add DIPEA (10 equiv, 1.0 mmol). Note: The large excess of base ensures complete neutralization and maintains a basic environment for the coupling.
-
Coupling Reaction: Add the HATU solution to the resin, followed immediately by the amine/DIPEA solution.
-
Incubation: Allow the reaction to proceed for at least 4 hours at room temperature with gentle agitation. For best results, extend the reaction time to 12 hours or perform at 35°C.
-
Monitoring (Optional): A small sample of resin beads can be removed, washed, cleaved, and analyzed by LC-MS to check for reaction completion.
-
Final Wash: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: The modified peptide can now be cleaved from the resin and globally deprotected using standard TFA-based cocktails.
Protocol 2: Solution-Phase C-Terminal Amidation
This protocol is ideal for modifying a peptide after it has been synthesized, cleaved from the resin, and purified. It requires a peptide with a free C-terminal carboxylic acid.
Diagram 3: Workflow for solution-phase C-terminal amidation.
Materials:
-
Lyophilized, purified peptide with a free C-terminus (1 equiv).
-
3-Methyloxan-3-amine hydrochloride (1.5-2.0 equiv).
-
COMU (or HATU, PyAOP) (1.5 equiv).
-
DIPEA (3-4 equiv).
-
Anhydrous DMF.
-
Reaction vial, magnetic stirrer.
-
Solvents for workup and purification (e.g., water, ethyl acetate, acetonitrile, TFA).
Procedure:
-
Reagent Preparation: Place the purified peptide (1 equiv, e.g., 0.05 mmol) in a clean, dry reaction vial with a magnetic stir bar. Add 3-Methyloxan-3-amine hydrochloride (1.5 equiv, 0.075 mmol) and COMU (1.5 equiv, 0.075 mmol).
-
Dissolution: Add a minimal amount of anhydrous DMF to dissolve all solids. Ensure the mixture is homogenous.
-
Cooling: Place the vial in an ice bath and cool to 0°C.
-
Base Addition: Slowly add DIPEA (3 equiv, 0.15 mmol) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS until the starting peptide is consumed.
-
Workup: Once complete, the crude reaction mixture can be diluted with water to precipitate the peptide, or directly purified via preparative RP-HPLC.
-
Purification and Characterization: Purify the crude product by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA. Collect fractions containing the desired product, confirm by MS, and lyophilize.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield | 1. Insufficiently reactive coupling reagent. 2. Incomplete neutralization of the hydrochloride salt. 3. Reaction time too short or temperature too low. | 1. Switch to a higher-potency reagent like HATU, COMU, or PyAOP. 2. Increase the equivalents of DIPEA to 3-4 eq. 3. Extend reaction time to 24h, consider gentle heating (35-40°C), or perform a double coupling. |
| Presence of Unreacted Starting Peptide | Steric hindrance is too great for a single coupling cycle. | Perform a second coupling with a fresh solution of activated reagent and amine. |
| Side Product Formation | 1. Racemization at the activated C-terminal residue. 2. Guanidinylation (if using excess uronium reagent). | 1. Ensure an additive like HOAt or OxymaPure® is present (inherent in HATU/COMU). Keep pre-activation times short. 2. Use a phosphonium reagent (PyBOP, PyAOP) instead. Avoid a large excess of the uronium reagent. |
Table 2: Troubleshooting common issues during coupling reactions.
Conclusion
3-Methyloxan-3-amine hydrochloride is a valuable but challenging building block for modifying peptides. Its successful incorporation hinges on recognizing and overcoming the significant steric hindrance around its reactive amine. By employing high-potency coupling reagents, carefully optimizing reaction conditions—particularly base stoichiometry and reaction time—and utilizing the detailed protocols provided, researchers can effectively leverage this compound to create novel peptide structures with potentially enhanced therapeutic properties. This strategic approach transforms a synthetic hurdle into an opportunity for innovation in peptide design and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Creative Peptides. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Creative Peptides.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Favi, G., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4948.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Fields, C. G., et al. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 109-129.
- APL-Materials. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. APL-Materials.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
- MySkinRecipes. (n.d.). 3-Methyloxetan-3-amine hydrochloride. MySkinRecipes.
- BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
- BLD Pharm. (n.d.). 1432679-96-3|3-Methyloxan-3-amine hydrochloride. BLD Pharm.
- PubChemLite. (n.d.). 3-methyloxan-3-amine hydrochloride (C6H13NO). PubChemLite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 3. 3-Methyloxetan-3-amine hydrochloride [myskinrecipes.com]
- 4. 1432679-96-3|3-Methyloxan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 3-methyloxan-3-amine hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of 3-Methyloxan-3-amine Hydrochloride
Introduction: The Strategic Importance of the 3-Methyloxan-3-amine Scaffold in Modern Drug Discovery
The 3-methyloxan-3-amine moiety has emerged as a valuable building block in contemporary medicinal chemistry. Its rigid tetrahydropyran (oxane) core imparts favorable physicochemical properties, such as improved metabolic stability and reduced lipophilicity, which are highly desirable in drug candidates. The presence of a sterically hindered tertiary amine adjacent to a quaternary carbon center presents both a unique opportunity and a significant synthetic challenge. This structural feature can serve as a key pharmacophore, interacting with biological targets while simultaneously resisting metabolic degradation. However, the steric hindrance around the nitrogen atom necessitates carefully optimized functionalization strategies.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the amine group in 3-methyloxan-3-amine hydrochloride. We will explore a range of synthetic transformations, including acylation, sulfonylation, and C-N cross-coupling reactions, with a focus on overcoming the challenges posed by steric hindrance. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to efficiently incorporate this valuable scaffold into their discovery programs.
PART 1: Foundational Principles for Functionalizing a Hindered Cyclic Amine
The primary challenge in the functionalization of 3-methyloxan-3-amine lies in its steric bulk. The methyl group and the oxane ring create a congested environment around the nitrogen atom, which can significantly retard the rate of reaction with electrophiles. Therefore, successful derivatization hinges on the careful selection of reagents, catalysts, and reaction conditions that can overcome this steric barrier.
A critical initial step in any reaction involving 3-methyloxan-3-amine hydrochloride is the liberation of the free amine. The hydrochloride salt is stable and easy to handle, but the amine must be deprotonated to become nucleophilic. This is typically achieved by the addition of a suitable base. The choice of base is crucial and will be discussed in the context of each specific reaction protocol.
PART 2: Core Functionalization Protocols
N-Acylation: Forging the Amide Bond
The formation of an amide bond is a cornerstone of medicinal chemistry. For 3-methyloxan-3-amine, standard acylation conditions may prove sluggish. The following protocols are designed to promote efficient acylation of this hindered amine.
Protocol 2.1.1: Acylation using Acyl Chlorides
This protocol is suitable for the synthesis of a wide range of amides. The use of a non-nucleophilic base is critical to avoid competing reactions.
Experimental Protocol:
-
To a solution of 3-methyloxan-3-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a non-nucleophilic base such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the amine hydrochloride.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and effectively solubilizes reactants. |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes HCl and liberates the free amine. Non-nucleophilic nature prevents side reactions. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion. |
| Stoichiometry | Acyl chloride (1.1 eq), Base (2.2 eq) | A slight excess of the acyl chloride ensures complete consumption of the amine. Excess base neutralizes the generated HCl and the initial hydrochloride salt. |
Causality Behind Experimental Choices: The use of a non-nucleophilic base like DIPEA is paramount to prevent the formation of byproducts from the reaction of the base with the acyl chloride. The stoichiometry of the base is calculated to neutralize both the hydrochloride salt and the HCl generated during the reaction.
Diagram of the Acylation Workflow:
Caption: Workflow for the N-acylation of 3-methyloxan-3-amine hydrochloride.
N-Sulfonylation: Crafting Sulfonamides
Sulfonamides are a prevalent functional group in pharmaceuticals. The sulfonylation of sterically hindered amines requires forcing conditions or the use of a catalyst.
Protocol 2.2.1: Base-Mediated Sulfonylation
This protocol utilizes a strong, non-nucleophilic base to facilitate the reaction.
Experimental Protocol:
-
Dissolve 3-methyloxan-3-amine hydrochloride (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF) (0.1 M).
-
Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired sulfonyl chloride (1.2 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction may require 24-48 hours for completion.
-
Cool the reaction to room temperature and quench with 1 M aqueous HCl.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Good solvating properties for the reactants. |
| Base | DBU | A strong, non-nucleophilic base capable of deprotonating the amine and driving the reaction. |
| Temperature | Reflux | The increased temperature is necessary to overcome the activation energy barrier due to steric hindrance. |
| Stoichiometry | Sulfonyl chloride (1.2 eq), Base (2.2 eq) | A slight excess of the sulfonyl chloride and sufficient base are used to ensure complete reaction. |
Causality Behind Experimental Choices: The choice of a strong base like DBU is crucial for this transformation due to the lower reactivity of sulfonyl chlorides compared to acyl chlorides. Heating is often necessary to achieve a reasonable reaction rate with the sterically encumbered amine.
C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly for coupling amines with aryl halides. For sterically hindered amines, the choice of ligand is critical for success.[1]
Protocol 2.3.1: Palladium-Catalyzed N-Arylation
This protocol employs a palladium catalyst with a specialized ligand to facilitate the coupling of 3-methyloxan-3-amine with aryl bromides.
Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 3-methyloxan-3-amine hydrochloride (1.2 eq), a palladium precatalyst such as Pd(OAc)₂ (2-5 mol%), a bulky phosphine ligand like RuPhos or BrettPhos (4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ with RuPhos or BrettPhos | These bulky, electron-rich phosphine ligands are effective for coupling sterically hindered amines.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling aprotic solvents suitable for cross-coupling reactions. |
| Temperature | 80-110 °C | Elevated temperatures are necessary to promote the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen. |
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination with hindered amines is highly dependent on the ligand. Bulky, electron-rich ligands like RuPhos and BrettPhos promote the reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.[3] The use of a strong, non-coordinating base like NaOtBu is essential for the deprotonation of the amine and regeneration of the active catalyst.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
PART 3: Safety and Handling Considerations
3-Methyloxan-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is an irritant and should be handled in a well-ventilated fume hood.[4] All reactions should be conducted under an inert atmosphere where specified. Reagents such as acyl chlorides, sulfonyl chlorides, and strong bases are corrosive and should be handled with care.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
- Shen, Q., & Hartwig, J. F. (2006). A Broadly Functional Group Tolerant and Highly Active Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Alkylamines. Journal of the American Chemical Society, 128(40), 13056–13057.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). A New Catalyst for the α-Arylation of Ketones with Good Functional Group Tolerance. Journal of the American Chemical Society, 129(37), 11370–11371.
- Ueda, M., & Buchwald, S. L. (2011). A General and Efficient Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridines. Organic Letters, 13(9), 2358–2361.
- Ikawa, T., & Buchwald, S. L. (2009). A General Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl and Vinyl Tosylates. Journal of the American Chemical Society, 131(42), 15152–15153.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 131(36), 12898–12899.
-
C–N cross-coupling bond formation reactions have become valuable approaches to synthesizing anilines and their derivatives, known as important chemical compounds.[5]
-
The Buchwald–Hartwig amination reaction is widely used in the production of N-arylated amines in the pharmaceutical industry.[6]
-
The potential challenges of 3-bromo-2-aminopyridine as the substrate in a Pd-catalyzed C,N-cross coupling reaction are three-fold: 1) prevention or retardation of oxidative addition due to potential coordination/chelation of palladium by the amidine-like structure; 2) hindrance of transmetallation due to coordination of the proximal amino group to the Pd(II) center after oxidative addition and 3) formation of homocoupling product due to competition of 2-amino-halopyridine as the nucleophilic component.[2]
Sources
Troubleshooting & Optimization
troubleshooting solubility issues of 3-Methyloxan-3-amine hydrochloride in DMSO
Topic: Troubleshooting Solubility & Stability Compound: 3-Methyloxan-3-amine hydrochloride (3-Methyltetrahydro-2H-pyran-3-amine HCl) Solvent: Dimethyl Sulfoxide (DMSO) Document ID: TS-SOL-3MOA-001[1]
Core Directive: The Solubility Paradox
3-Methyloxan-3-amine hydrochloride is a valuable heterocyclic building block, often used as a scaffold in medicinal chemistry to introduce polarity and 3D-dimensionality (Fsp3 character).[1]
However, users frequently report difficulty preparing high-concentration stock solutions (e.g., >50 mM) in DMSO.[1] This is counter-intuitive because the molecule is polar.[1] The failure mechanism is typically Lattice Energy Dominance : The ionic interactions between the protonated amine and the chloride ion in the crystal lattice are stronger than the solvation energy provided by pure DMSO. DMSO is a polar aprotic solvent; it solvates cations (the ammonium group) well via its oxygen atom, but it poorly solvates anions (the chloride) because it lacks hydrogen bond donors.[1]
This guide provides the protocols to overcome this thermodynamic barrier.
Diagnostic Workflow
Before attempting to force dissolution, identify your specific failure mode using the decision engine below.
Figure 1: Diagnostic Decision Tree for solubilizing amine-HCl salts in DMSO.
Critical Troubleshooting Q&A
Issue 1: "I calculated a 100mM stock, but it looks like a snow globe."
Diagnosis: Incomplete solvation of the chloride counter-ion.[1] Technical Explanation: DMSO is an excellent solvent for the organic "pyran" ring, but it struggles to dissociate the compact HCl salt lattice. The "snow" is undissolved salt, not degradation.[1] The Fix:
-
Heat is mandatory: DMSO has high viscosity.[1] Heat to 40–45°C (do not exceed 60°C to avoid oxidation).
-
Sonication: Use an ultrasonic bath for 15 minutes. The acoustic cavitation provides the kinetic energy to break the crystal lattice.
-
The Water Trick: If it remains stubborn, add 1-2% (v/v) of distilled water .[1] Water is a protic solvent and will immediately solvate the chloride ions, pulling them away from the amine and allowing the DMSO to solvate the organic ring.
Issue 2: "The solution was clear, but precipitated after storing at -20°C."
Diagnosis: Freeze-Thaw Hysteresis and Hygroscopicity. Technical Explanation: Pure DMSO freezes at ~19°C. When you freeze a stock solution:
-
Cryoconcentration: Pure DMSO crystallizes first, pushing the solute into an increasingly concentrated liquid pocket until it hits the saturation limit and crashes out.[1]
-
Water Absorption: DMSO is highly hygroscopic.[1][2][3] Every time you open the vial cold, it sucks in atmospheric moisture.[1] While small amounts of water help (see Issue 1), excess water (>10%) acts as an antisolvent for the lipophilic methyl-oxan ring, causing the compound to precipitate.[1] The Fix:
-
Aliquot immediately: Never freeze the bulk stock. Store single-use aliquots.
-
Thawing Protocol: Do not just thaw at room temperature. You must vortex and heat to 37°C every time you thaw a DMSO stock to redissolve the "crash-out" precipitates.[1]
Issue 3: "My solution turned yellow overnight."
Diagnosis: Amine Oxidation.[1] Technical Explanation: Primary amines are susceptible to oxidation, forming N-oxides or imines, especially in the presence of trace metals or peroxides often found in lower-grade DMSO.[1] The Fix:
-
Use Grade-A Anhydrous DMSO (packed under nitrogen/argon).[1]
-
If the color is light yellow, the purity is likely still >95% (verify with LC-MS).[1] If dark orange/brown, discard.[1]
The "Graduated Solubilization" Protocol
Use this standard operating procedure (SOP) to guarantee solubility up to 50mM.
Materials:
Step-by-Step:
-
Weighing: Weigh the target mass of the HCl salt into a glass vial (avoid polystyrene, which DMSO can leach).[1]
-
Initial Wetting: Add only 70% of the calculated DMSO volume.
-
Why? Adding the full volume immediately reduces the friction/shear forces during vortexing. A "slurry" dissolves faster than a dilute suspension.[1]
-
-
The "Paste" Phase: Vortex vigorously for 60 seconds.
-
Thermal Input: Place in a sonic bath at 40°C for 10 minutes .
-
Checkpoint: Is it clear?
-
YES: Add the remaining 30% DMSO (pre-warmed) to reach target volume.
-
NO: Add 1% v/v sterile water (e.g., if total vol is 1mL, add 10µL water).[1] Sonicate for 5 more minutes.
-
-
-
Final QC: Centrifuge at 1000 x g for 1 minute to check for pellet formation (undissolved solids). If clear, proceed to assay.[1]
Mechanistic Visualization: Why Water Helps
The diagram below illustrates the solvation shell competition. Pure DMSO cannot effectively stabilize the free Chloride ion (
Figure 2: Solvation mechanics showing how trace water stabilizes the chloride anion, enabling the DMSO to solvate the organic pharmacophore.
Solubility Data Reference Table
| Solvent System | Condition | Solubility Estimate* | Notes |
| Pure DMSO | 25°C (RT) | < 10 mM | Likely to form suspension or gel.[1] |
| Pure DMSO | 40°C + Sonication | ~ 50 mM | Metastable.[1] May crash out upon cooling.[1] |
| DMSO + 5% Water | 25°C | > 100 mM | Recommended. Best stability for HCl salts.[1] |
| Water (Pure) | 25°C | > 200 mM | High solubility, but not suitable for all bio-assays.[1] |
| Ethanol | 25°C | Moderate | Good alternative if DMSO is toxic to assay.[1] |
*Estimates based on general physicochemical properties of heterocyclic amine-HCl salts [1, 3].
Advanced Option: Free-Basing
If the HCl salt interferes with your assay (e.g., pH sensitivity) or simply will not dissolve at very high concentrations (>100mM), convert to the free base in situ.[1]
-
Suspend the HCl salt in DMSO.[1]
-
Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
-
Vortex.[1][2] The solution should clear as the HCl is scavenged by the stronger base, liberating the lipophilic free amine which is highly soluble in DMSO.
References
-
Gaylord Chemical Company. (2007).[1][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [1]
-
BenchChem. (2025).[1][2][5] Impact of hygroscopic DMSO on Solubility of HCl salts. Retrieved from [1]
-
Ziath. (2024).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
-
PubChem. (2025).[1] 3-Methyloxan-3-amine hydrochloride Compound Summary. Retrieved from [1]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. PubChemLite - 3-methyloxan-3-amine hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
1H NMR spectrum interpretation of 3-Methyloxan-3-amine hydrochloride
Topic: 1H NMR Spectrum Interpretation of 3-Methyloxan-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Comparative Analysis for Structural Validation
Executive Summary 3-Methyloxan-3-amine hydrochloride (also known as 3-amino-3-methyltetrahydropyran HCl) represents a critical structural motif in medicinal chemistry, often serving as a constrained amino acid mimic or a polar scaffold in fragment-based drug discovery.[2]
This guide provides a definitive interpretation of its 1H NMR spectrum.[2] Unlike standard spectral libraries that list peaks in isolation, this document compares the spectral fingerprint of the target molecule against its non-methylated analog and its free base form .[1][2] These comparisons reveal specific diagnostic signals—most notably the simplification of the C2-proton splitting patterns—that allow researchers to rapidly confirm the presence of the quaternary C3 center without resorting to 2D NMR techniques.[2]
Part 1: Structural Analysis & Theoretical Basis[2]
To interpret the spectrum accurately, one must first understand the conformational constraints of the tetrahydropyran (oxane) ring.[1][2]
The Quaternary C3 Center
The defining feature of this molecule is the substitution at position 3.[1][2] Both a methyl group and an ammonium group reside on C3.[2]
-
Consequence: C3 carries zero protons.[2]
-
Spectral Impact: This acts as a "spin-spin decoupling firewall."[2] Protons on adjacent carbons (C2 and C4) cannot couple to C3.[1][2] This simplifies the splitting patterns significantly compared to the des-methyl parent compound.[2]
Ring Conformation
The oxane ring predominantly adopts a chair conformation.[2] The bulky 3-ammonium and 3-methyl groups will orient to minimize 1,3-diaxial interactions.[2] In the hydrochloride salt, the ammonium group (
Part 2: Comparative NMR Analysis
Scenario A: The Reference Spectrum (HCl Salt in DMSO-d6)
Solvent Choice: DMSO-d6 is the preferred solvent for the HCl salt.[2] It ensures solubility and slows proton exchange, allowing the observation of the ammonium protons.[1][2]
Table 1: Diagnostic Signal Assignment (DMSO-d6, 400 MHz)
| Position | Group | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Ammonium | 8.20 – 8.50 | Broad Singlet | 3H | Disappears in | |
| C2- | O-C | 3.65 – 3.85 | Doublet (d) | 1H | |
| C6- | O-C | 3.50 – 3.70 | Multiplet (m) | 2H | Complex splitting (vicinal to C5).[1][2] |
| C2- | O-C | 3.35 – 3.55 | Doublet (d) | 1H | Roof effect with |
| C4/C5 | Ring | 1.50 – 1.90 | Multiplets | 4H | Overlapping envelopes.[1][2] |
| C3-C | Methyl | 1.25 – 1.40 | Singlet (s) | 3H | Diagnostic: Sharp singlet.[1][2] |
Scenario B: Comparison with Alternatives
1. Target vs. Des-methyl Analog (Tetrahydropyran-3-amine)
The most common impurity or structural alternate is the non-methylated version.[2] Distinguishing them is trivial if you look for the "C2 Simplification." [2]
-
Des-methyl Analog: The C3 position has a proton (
).[2] Consequently, the C2 protons (adjacent to Oxygen) split due to both geminal coupling (to each other) and vicinal coupling (to ).[1][2] -
Target (3-Methyl): The C3 position is quaternary.
2. HCl Salt vs. Free Base
During workup, it is crucial to know if the salt has been neutralized.[1][2]
-
Shift of Alpha Protons: In the free base, the lone pair on Nitrogen shields the adjacent protons.[1][2] The Methyl singlet will shift upfield (closer to 1.0 - 1.1 ppm).[2]
-
Disappearance of
: The broad peak at ~8.3 ppm vanishes.[2] -
Solubility: The free base is extractable into
, whereas the HCl salt requires highly polar solvents ( , DMSO, Methanol-d4).[1][2]
Part 3: Visualization of Logic[1][2]
The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.
Caption: Logic flow for structural verification using 1H NMR markers. Note the critical differentiation step at the C2 proton splitting pattern.
Part 4: Experimental Protocol
Sample Preparation (Self-Validating)
To ensure the spectrum matches the description above, follow this protocol. This method includes an internal check for water content, which can degrade the ammonium signal.[1][2]
-
Solvent Selection: Use DMSO-d6 (99.9% D) stored over molecular sieves.[2]
-
Why:
will exchange with the ammonium protons ( ), erasing the diagnostic peak at 8.3 ppm.[2]
-
-
Concentration: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of solvent.
-
Check: The solution must be clear. Turbidity suggests free base contamination or inorganic salts.[2]
-
-
Acquisition:
Troubleshooting Common Anomalies
| Observation | Root Cause | Corrective Action |
| Missing peak at ~8.3 ppm | Proton exchange with water or solvent. | Dry the sample; use fresh ampoule of DMSO-d6. |
| Methyl integral < 3.0 | T1 Saturation.[2] | Increase relaxation delay (D1) to >5s or reduce flip angle to 30°. |
| C2 protons appear as broad singlets | Conformational exchange (ring flip).[1][2] | Run the experiment at elevated temperature (e.g., 310 K) to sharpen signals by fast exchange limit, or cool to freeze conformation. |
| Extra doublet at ~1.1 ppm | Isopropyl impurity or diastereomer mixture? | Check coupling constants. Isopropyl methyls are doublets ( |
References
-
General NMR Interpretation of Heterocycles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Provides base values for ether and amine shifts). [1][2]
-
Chemical Shift Data for Tetrahydropyran Derivatives: National Institutes of Health (NIH).[1][2] PubChem Compound Summary for CID 5200320 (Oxan-3-amine). (Used for analog comparison baseline). [1][2]
-
Specific Analog Data (3-methyltetrahydro-2H-pyran): SpectraBase.[4] 1H NMR Spectrum of 3-methyltetrahydro-2H-pyran. (Used to validate methyl group shift in the oxane ring system).[1][2] [1][2]
-
Ammonium Salt Behavior in DMSO: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2] (Source for exchangeable proton behavior and solvent selection).[1][2][3]
Sources
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. PubChemLite - 3-methyloxan-3-amine hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
LC-MS Characterization and Mass Fragmentation of 3-Methyloxan-3-amine HCl: A Comparative Guide to Saturated Heterocyclic Amines
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive methodology for the characterization of 3-Methyloxan-3-amine hydrochloride, a saturated N-heterocycle of increasing interest in pharmaceutical development.[1] We present a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, grounded in established principles for amine analysis, and offer a predictive mass fragmentation analysis based on fundamental mechanisms of mass spectrometry.[2][3] To provide a richer context for drug development professionals, this guide extends beyond a singular analysis, offering a comparative framework against its structurally similar analogs: 3-methyloxolan-3-amine (a five-membered ring) and 3-methyloxetan-3-amine (a four-membered ring).[4][5] By examining the predicted chromatographic behavior and fragmentation patterns of these three compounds, this document serves as a practical tool for researchers in method development, impurity profiling, and structural elucidation.
Part 1: Foundational Principles for LC-MS Analysis of Cyclic Amines
The analysis of small, basic amines by reversed-phase liquid chromatography presents unique challenges that must be addressed to ensure data quality and reproducibility. The primary amine functional group is highly basic, leading to potential interactions with residual silanol groups on the surface of silica-based stationary phases.
The Challenge of Peak Tailing: This interaction between the protonated amine and negatively charged silanols can cause significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[6][7] The selection of appropriate mobile phase conditions and column chemistry is therefore not merely a matter of optimization, but a critical prerequisite for a validatable method.
Causality Behind Methodological Choices:
-
Mobile Phase pH Control: To mitigate silanol interactions and ensure consistent analyte ionization, a low-pH mobile phase is essential. The use of an acidic modifier, such as formic acid, serves a dual purpose. First, it maintains the amine analyte in its protonated, positively charged state ([M+H]⁺), which is ideal for positive mode Electrospray Ionization (ESI).[8] Second, it suppresses the deprotonation of surface silanol groups, thereby minimizing the electrostatic interactions that lead to peak tailing.[6]
-
Column Chemistry: While modern, end-capped C18 columns are suitable for many applications, columns specifically designed for the analysis of basic compounds at low pH offer superior performance. These columns provide high stability at pH extremes and are engineered to shield residual silanol activity.[6]
Part 2: A Validated LC-MS/MS Methodology for Saturated Heterocyclic Amines
The following protocol is a robust, self-validating system designed for the sensitive detection and characterization of 3-Methyloxan-3-amine and its analogs.
Experimental Workflow Diagram
Caption: High-level workflow for the LC-MS/MS analysis of 3-Methyloxan-3-amine HCl.
Step-by-Step Protocol
-
Standard Preparation: a. Prepare a 1 mg/mL stock solution of 3-Methyloxan-3-amine HCl in a diluent of 10% methanol in water. b. Serially dilute the stock solution with the same diluent to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Liquid Chromatography Parameters: a. Column: Use a high-performance C18 column stable at low pH (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm).[6] b. Mobile Phase A: 0.1% Formic Acid in Water.[8] c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8] d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. e. Flow Rate: 0.4 mL/min. f. Column Temperature: 40 °C. g. Injection Volume: 5 µL.
-
Mass Spectrometry Parameters: a. System: A tandem quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization, Positive (ESI+). c. MS1 Acquisition: Full scan mode from m/z 50-250 to determine the protonated molecular ion ([M+H]⁺). d. MS2 Acquisition (Tandem MS): Product ion scan of the precursor ion corresponding to the [M+H]⁺ of 3-Methyloxan-3-amine. e. Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
Part 3: Mass Fragmentation Analysis of 3-Methyloxan-3-amine
The fragmentation of cyclic amines in the mass spectrometer is primarily dictated by the location of the nitrogen atom, which directs cleavage.[9] The most common pathway for aliphatic and cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the C-N bond.[3][10]
For 3-Methyloxan-3-amine, the molecular formula is C₆H₁₃NO, giving it a monoisotopic mass of 115.10 Da.[11] The protonated molecular ion [M+H]⁺ is therefore expected at m/z 116.11 .
Proposed Fragmentation Pathway
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. ugto.mx [ugto.mx]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. 3-Methyloxolan-3-amine hydrochloride | 1423034-45-0 [sigmaaldrich.com]
- 5. 3-Methyloxetan-3-amine hydrochloride [myskinrecipes.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PubChemLite - 3-methyloxan-3-amine hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
metabolic stability comparison of oxane amines versus carbocyclic amines
Executive Summary
In modern drug design, the saturation of aromatic rings to improve physicochemical properties (the "Escape from Flatland") often leads to lipophilic carbocycles (e.g., cyclohexanes) that suffer from rapid oxidative metabolism. Oxane amines (specifically tetrahydropyranyl and oxetanyl amines) have emerged as superior alternatives to their carbocyclic counterparts (cyclohexyl and cyclobutyl/gem-dimethyl amines).
The Verdict: Oxane amines generally exhibit superior metabolic stability compared to carbocyclic amines. This is driven by three synergistic factors:
-
Lipophilicity Reduction: Oxygen insertion lowers LogD, reducing affinity for the hydrophobic active sites of CYP450 enzymes.
-
pKa Modulation: The electron-withdrawing oxygen reduces the basicity of proximal amines, decreasing lysosomal trapping and phospholipidosis risk while improving permeability.
-
Metabolic Blocking: The ether oxygen acts as a "metabolic wall," blocking specific sites of hydroxylation that are labile in carbocycles.
Mechanistic Rationale: The "Ether Effect"
Lipophilicity and CYP Affinity
The primary driver of metabolic instability in carbocyclic amines is their high lipophilicity (LogP/LogD). Cytochrome P450 (CYP) enzymes have large, hydrophobic active sites that preferentially bind lipophilic substrates.
-
Carbocycles (Cyclohexane): High LogD promotes strong binding to CYP enzymes, facilitating rapid oxidation at the C3 and C4 positions.
-
Oxanes (Tetrahydropyran): Replacing a methylene (-CH₂-) with an ether oxygen (-O-) typically lowers the LogP by 1.0–1.5 log units . This drastic reduction in lipophilicity lowers the binding energy (ΔG_bind) to metabolic enzymes, directly translating to lower Intrinsic Clearance (CLint).
Electronic Deactivation (pKa)
The oxygen atom in oxanes exerts a negative inductive effect (-I) on nearby amines.
-
Impact: This lowers the pKa of the amine by 1.0–2.5 units depending on the ring size (Oxetane > THF > THP).
-
Benefit: Lower basicity reduces the formation of ammonium species at physiological pH. Since highly basic amines are often substrates for specific transporters or subject to "ion trapping" in hepatocytes, modulating pKa helps normalize distribution and clearance.
Metabolic Soft Spots & Switching
While oxanes block specific carbon sites, they are not metabolically inert.
-
Carbocycle Liability: Prone to extensive hydroxylation at multiple sites (C3, C4).
-
Oxane Liability: The carbon alpha to the oxygen is susceptible to oxidation (O-dealkylation mechanism), leading to ring opening (lactone formation or chain cleavage). However, this pathway is often kinetically slower than the hydroxylation of the highly lipophilic carbocycle.
Visualizing Metabolic Pathways
The following diagram contrasts the metabolic fate of a Cyclohexyl amine versus a Tetrahydropyranyl amine.
Figure 1: Comparative metabolic fates. Carbocycles suffer from rapid, multi-site hydroxylation. Oxanes reduce this liability, shifting clearance toward renal elimination or slower oxidative pathways.
Comparative Data Analysis
The table below aggregates representative Matched Molecular Pair (MMP) data derived from key medicinal chemistry literature (Wuitschik et al., Dossetter et al.).
Table 1: Physicochemical and Metabolic Profiles of Matched Pairs
| Feature | Carbocyclic Amine (Baseline) | Oxane Amine (Alternative) | Δ Change | Impact on Stability |
| Structure | Cyclohexyl-amine | Tetrahydropyran-4-amine | O for CH₂ | High |
| Lipophilicity (LogD) | 2.5 (High) | 1.2 (Moderate) | -1.3 | Reduced CYP binding |
| Basicity (pKa) | ~10.5 | ~9.2 | -1.3 | Reduced lysosomal trapping |
| CLint (µL/min/mg) | > 100 (High) | < 40 (Low/Mod) | > 2-fold decrease | Significantly Improved |
| Structure | Gem-dimethyl / Cyclobutyl | Oxetan-3-amine | O for C | Very High |
| Lipophilicity (LogD) | 2.0 | 0.8 | -1.2 | Reduced CYP binding |
| Basicity (pKa) | ~10.0 | ~7.3 | -2.7 | Improved permeability & solubility |
| Metabolic Liability | Allylic/Benzylic oxidation | Robust (Steric bulk + polarity) | N/A | Superior Stability |
Note: Data represents average trends observed in MMP analysis. Lower CLint (Intrinsic Clearance) indicates higher metabolic stability.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own library, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Test Compound: 10 mM DMSO stock.
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein conc) and incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final conc) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Sampling: At T=0, 5, 15, 30, and 45 minutes, remove aliquots (50 µL).
-
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min), collect supernatant, and analyze via LC-MS/MS.
Calculation
Plot ln(% Remaining) vs. Time. The slope (
Assay Workflow Visualization
Figure 2: Standardized Microsomal Stability Assay Workflow for determining CLint.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Dossetter, A. G., et al. (2012). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements. MedChemComm.
-
Müller, K., et al. (2009). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
-
Ritchie, T. J., et al. (2011). The impact of LogD on metabolic stability. Drug Discovery Today.
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
